2-Bromobenzenesulfonyl chloride

説明

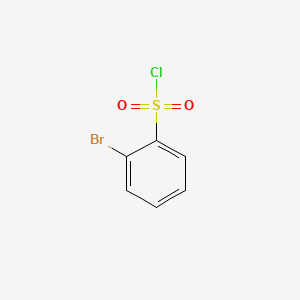

2-Bromobenzenesulfonyl chloride (CAS 2905-25-1) is an organosulfur compound with the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.52 g/mol . It features a sulfonyl chloride functional group (-SO₂Cl) and a bromine substituent at the ortho position of the benzene ring. Key properties include:

- Melting Point: 48–52°C

- Boiling Point: 127–128°C at 2.4 mmHg

- Reactivity: Highly reactive in nucleophilic substitutions, Suzuki couplings, and Pd-catalyzed carbonylation reactions .

- Applications: Synthesis of thiochromenones , macrocyclic peptides , and PI3K inhibitors ; serves as a sulfur precursor in cross-coupling reactions .

Structure

3D Structure

特性

IUPAC Name |

2-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWGZNNRSQPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951644 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-25-1 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Structural and Physical Properties

The table below compares 2-bromobenzenesulfonyl chloride with structurally related sulfonyl chlorides:

Key Research Findings

- Antimicrobial Applications : this compound-derived macrocyclic peptides show enhanced antifungal activity compared to 4-fluorobenzenesulfonyl chloride analogs, attributed to bromine’s hydrophobic interactions .

- Catalytic Efficiency: In Ni-catalyzed thiochromenone synthesis, this compound achieves >80% yield, outperforming bulkier analogs like naphthalene-1-sulfonyl chloride .

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing 2-bromobenzenesulfonyl chloride, and what factors influence yield?

Methodological Answer: The two primary routes are:

From 2-bromoaniline : Sulfonation followed by chlorination yields ~79% (via intermediate sulfonic acid formation).

From 2-bromophenylboronic acid : Direct sulfonyl chloride synthesis using thionyl chloride (SOCl₂) and catalytic DMF, achieving ~80% yield .

Key Factors :

- Reaction time : Prolonged exposure to SOCl₂ improves chlorination efficiency but risks decomposition.

- Catalyst : DMF (0.5–1 mol%) accelerates sulfonation but requires strict anhydrous conditions .

Analytical Validation : Confirm purity via NMR (¹H, ¹³C) for aromatic protons and sulfonyl groups, and IR for S=O stretching (~1360 cm⁻¹) .

Q. Table 1: Synthesis Route Comparison

| Route | Starting Material | Yield (%) | Key Reagents |

|---|---|---|---|

| 2-Bromoaniline | Aniline derivative | 79 | H₂SO₄, SOCl₂, DMF |

| 2-Bromophenylboronic acid | Boronic acid | 80 | SOCl₂, DMF |

Safety and Handling Protocols

Q. Q2: What are the critical safety measures for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Corrosive splashes require immediate rinsing (15+ minutes) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of SOCl₂ vapors or sulfonyl chloride aerosols.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Applications in Organic Synthesis

Q. Q3: How is this compound utilized in palladium-catalyzed reactions?

Methodological Answer: The compound serves as a sulfonating agent and aryl halide precursor in:

Suzuki-Miyaura Coupling : Forms biarylsulfonamides via coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C) .

Intramolecular Direct Arylation : Enables cyclization to fused heterocycles (e.g., indoles) under Pd(OAc)₂ catalysis (110°C, DMF) .

Key Challenge : Bromine’s ortho-directing effect may compete with sulfonyl group reactivity, requiring careful ligand selection (e.g., P(2-furyl)₃) .

Q. Table 2: Catalytic Applications

| Reaction Type | Catalyst System | Key Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biarylsulfonamide | 75–85 |

| Intramolecular Arylation | Pd(OAc)₂, XPhos | Fused indole derivative | 70 |

Analytical Challenges and Contradictions

Q. Q4: How can researchers resolve discrepancies in reported NMR data for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from:

Solvent Effects : DMSO-d₆ may cause peak broadening due to hydrogen bonding with sulfonyl groups. Compare data in CDCl₃ for consistency .

Tautomerism : Sulfonamide NH protons may exchange rapidly, appearing as singlets or disappearing entirely. Use D₂O shake tests to confirm .

Case Study : A 2012 study reported δ 7.8–8.2 ppm for aromatic protons in CDCl₃, while a 2009 study using DMSO-d₆ noted δ 7.5–7.9 ppm. This aligns with solvent-induced shifts .

Reaction Optimization Strategies

Q. Q5: What parameters optimize the lithiation of 2-bromobenzenesulfonamide intermediates?

Methodological Answer:

Q. Critical Data :

- Reaction Time : 2 hours at -78°C.

- Workup : Acidic hydrolysis (1M HCl) followed by extraction (EtOAc) .

Stability and Storage Recommendations

Q. Q6: How should this compound be stored to prevent decomposition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。